molecular formula C13H11BrF2N4O3 B3568426 N-(2-bromo-4,6-difluorophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide

N-(2-bromo-4,6-difluorophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide

Cat. No. B3568426
M. Wt: 389.15 g/mol
InChI Key: RRGINSPMAOGTJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromo-4,6-difluorophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide, also known as BDF 8634, is a novel compound that has gained significant attention in the scientific research community. It is a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Mechanism of Action

The mechanism of action of N-(2-bromo-4,6-difluorophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide 8634 involves the inhibition of the protein kinase CK2, which is a serine/threonine kinase that is involved in various cellular processes. CK2 is overexpressed in several types of cancer, and its inhibition has been shown to reduce cell proliferation, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation. Additionally, CK2 has been implicated in the regulation of inflammatory signaling pathways, such as NF-κB and MAPK, and its inhibition has been shown to reduce the production of pro-inflammatory cytokines and chemokines. Moreover, CK2 has been shown to regulate the activity of several proteins that are involved in the pathogenesis of neurodegenerative disorders, such as tau and α-synuclein, and its inhibition has been investigated as a potential therapeutic strategy for these diseases.
Biochemical and Physiological Effects:
N-(2-bromo-4,6-difluorophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide 8634 has been shown to have several biochemical and physiological effects, including the inhibition of CK2 activity, the induction of apoptosis, the reduction of cell viability, and the modulation of inflammatory signaling pathways. Additionally, N-(2-bromo-4,6-difluorophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide 8634 has been investigated for its potential neuroprotective effects, including the reduction of tau and α-synuclein phosphorylation and the prevention of neuronal death in models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-(2-bromo-4,6-difluorophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide 8634 has several advantages for lab experiments, including its high potency and selectivity for CK2 inhibition, its well-established synthesis method, and its extensive characterization in various cellular and animal models. However, N-(2-bromo-4,6-difluorophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide 8634 also has some limitations, including its relatively low solubility in aqueous solutions, which may require the use of organic solvents or formulation strategies to improve its bioavailability and pharmacokinetic properties.

Future Directions

Several future directions for the research on N-(2-bromo-4,6-difluorophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide 8634 can be identified, including the optimization of its pharmacokinetic properties, the investigation of its potential therapeutic applications in various diseases, and the identification of its downstream targets and signaling pathways. Additionally, N-(2-bromo-4,6-difluorophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide 8634 can be used as a tool compound to study the role of CK2 in various cellular processes and disease models, and to develop novel therapeutic strategies targeting CK2. Furthermore, the development of analogs and derivatives of N-(2-bromo-4,6-difluorophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide 8634 may lead to the discovery of more potent and selective CK2 inhibitors with improved pharmacological properties.

Scientific Research Applications

N-(2-bromo-4,6-difluorophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide 8634 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. The inhibition of CK2 by N-(2-bromo-4,6-difluorophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide 8634 has been shown to reduce cell viability and induce apoptosis in various cancer cell lines, including breast, prostate, and lung cancer. Additionally, N-(2-bromo-4,6-difluorophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide 8634 has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. Moreover, N-(2-bromo-4,6-difluorophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide 8634 has been investigated for its potential neuroprotective effects in models of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(2-bromo-4,6-difluorophenyl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrF2N4O3/c1-6-13(20(22)23)7(2)19(18-6)5-11(21)17-12-9(14)3-8(15)4-10(12)16/h3-4H,5H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGINSPMAOGTJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC2=C(C=C(C=C2Br)F)F)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrF2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-bromo-4,6-difluorophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide

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